molecular formula C8H3ClF4O B2948290 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde CAS No. 1026828-32-9

6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde

Cat. No.: B2948290
CAS No.: 1026828-32-9
M. Wt: 226.55
InChI Key: KIMIYSGKZXTICO-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C8H3ClF4O and a molecular weight of 226.56 g/mol . This compound is characterized by the presence of chloro, fluoro, and trifluoromethyl substituents on the benzaldehyde ring, making it a valuable intermediate in organic synthesis and various industrial applications.

Safety and Hazards

The compound should be handled with care to avoid contact with skin and eyes . It’s also recommended to avoid the formation of dust and aerosols .

Chemical Reactions Analysis

6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various adducts. In biological systems, it can interact with enzymes and proteins, affecting their function and activity . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde can be compared with other similar compounds such as:

Properties

IUPAC Name

6-chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMIYSGKZXTICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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